Acetamide, N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride
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Overview
Description
Acetamide, N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a trimethoxyphenoxy group, and an acetamide moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methylpiperazine with a suitable alkylating agent to introduce the propyl group.
Attachment of the Trimethoxyphenoxy Group: The next step involves the reaction of the piperazine derivative with 3,4,5-trimethoxyphenol under appropriate conditions to form the desired ether linkage.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to introduce the acetamide group.
Formation of the Dihydrochloride Salt: The compound is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methoxy groups.
Reduction: Reduction reactions may target the acetamide moiety or the aromatic ring.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under various conditions.
Major Products Formed
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the acetamide or aromatic ring.
Substitution: Substituted derivatives with new functional groups attached to the aromatic ring or piperazine nitrogen.
Scientific Research Applications
Acetamide, N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: Potential targets include neurotransmitter receptors, ion channels, or enzymes.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, cellular metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4-dimethoxyphenoxy)-, dihydrochloride: Similar structure but with one less methoxy group.
Acetamide, N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness
The presence of the trimethoxyphenoxy group in Acetamide, N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities.
Properties
CAS No. |
65876-20-2 |
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Molecular Formula |
C19H33Cl2N3O5 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(3,4,5-trimethoxyphenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C19H31N3O5.2ClH/c1-21-8-10-22(11-9-21)7-5-6-20-18(23)14-27-15-12-16(24-2)19(26-4)17(13-15)25-3;;/h12-13H,5-11,14H2,1-4H3,(H,20,23);2*1H |
InChI Key |
WABCIWNUTVZLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)COC2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
Origin of Product |
United States |
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